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Compound of Interest

Compound Name:
Ethanol, 2-(aminooxy)-,

hydrochloride

CAS No.: 23156-68-5

Cat. No.: B1629957

Get Quote

Abstract & Strategic Rationale
2-(Aminooxy)ethanol (CAS: 3279-95-6) represents a high-value, bifunctional linker motif in

Proteolysis Targeting Chimera (PROTAC) development. Unlike standard alkyl or PEG diamine

linkers, this molecule features a unique aminooxy (

) moiety paired with a primary hydroxyl (

) group.

Why use this specific linker?

Chemoselective "Click" Ligation: The enhanced nucleophilicity of the aminooxy group (via

the alpha-effect) allows for rapid, bioorthogonal conjugation with aldehydes or ketones to

form oxime ethers. This is ideal for parallel library synthesis where a single "Anchor Ligand"

can be screened against a library of "Warhead Aldehydes."

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1629957#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Optimization: The oxygen atom in the backbone increases hydrophilicity

compared to purely alkyl chains, improving the solubility profile of the final PROTAC.

Short Linker Length: It provides a minimal spacer (~3-4 atoms), critical for recruiting E3

ligases where the binding pocket is in close proximity to the solvent front (e.g., certain CRBN

degraders).

Chemical Properties & Handling[1][2]
Property Specification Application Note

Structure

Bifunctional: Nucleophilic

& Nucleophilic

.

CAS
3279-95-6 (Free base) / 6027-

23-2 (HCl)

HCl salt is more stable and

hygroscopic.

pKa (Conj. Acid) ~4.5 - 5.0

Significantly lower than alkyl

amines (~10). Remains

nucleophilic at acidic pH.

Stability
Oxidatively unstable as free

base

Store under inert gas (Ar/N2)

at -20°C.

Reactivity Alpha-effect Nucleophile
Reacts with Carbonyls >

x faster than alkyl amines.

Strategic Workflow Design
The utilization of 2-(Aminooxy)ethanol typically follows a "Protect-Activate-Click" strategy.

Direct use is discouraged due to polymerization risks or competing nucleophilicity.

Workflow Visualization (Graphviz)
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Step 2: Ligand Attachment (Choose One)

2-(Aminooxy)ethanol Step 1: N-Boc Protection N-Boc-2-(Aminooxy)ethanol

Route A: Mitsunobu
(Phenol Ligand)

Route B: Alkylation
(Convert OH to OTs/OMs)

Step 3: Deprotection
(TFA/DCM) Aminooxy-Ligand Anchor Step 4: Oxime Ligation

(Aniline Catalyst) Final PROTAC

Click to download full resolution via product page

Caption: Synthesis workflow converting 2-(Aminooxy)ethanol into a reactive anchor for library

generation.

Detailed Experimental Protocols
Phase 1: Preparation of the "Anchor" Ligand
Goal: Attach the linker to the E3 Ligase ligand (e.g., VHL or CRBN binder) via the hydroxyl

group, leaving the aminooxy group protected.

Step 1: N-Boc Protection (Critical Precursor)
Before attaching to a ligand, the highly reactive aminooxy group must be silenced.

Reagents: 2-(Aminooxy)ethanol (1.0 eq),

(1.1 eq),

(1.2 eq), DCM.

Procedure: Dissolve aminooxyethanol in DCM at 0°C. Add

. Dropwise add

in DCM. Warm to RT and stir for 4h.

Workup: Wash with 5% citric acid (removes unreacted amine), brine, dry over

.
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Yield: Quantitative. Product: N-Boc-2-(aminooxy)ethanol.

Step 2: Attachment via Mitsunobu Reaction (Recommended)
Context: Ideal for attaching to ligands with a phenol group (e.g., VHL Ligand derivatives).

Reagents: Phenol-Ligand (1.0 eq), N-Boc-2-(aminooxy)ethanol (1.2 eq),

(1.5 eq), DIAD (1.5 eq).

Solvent: Anhydrous THF (0.1 M).

Protocol:

Combine Phenol-Ligand, Linker, and

in THF under

.

Cool to 0°C.

Add DIAD dropwise (maintain T < 5°C).

Allow to warm to RT and stir overnight.

Validation: Monitor by LC-MS for disappearance of Phenol-Ligand.

Purification: Flash chromatography (Hex/EtOAc).

Step 3: Deprotection to Reveal the "Click" Handle
Reagents: TFA/DCM (1:4 v/v) or 4M HCl in Dioxane.

Protocol: Treat the intermediate from Step 2 with acid for 1-2 hours.

Workup: Remove volatiles in vacuo. Note: The product will be a TFA or HCl salt. Do not

neutralize yet if storing; the salt is more stable.

Phase 2: The "Click" Assembly (Oxime Ligation)
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Goal: Couple the Aminooxy-Anchor with an Aldehyde-Warhead to form the final PROTAC.

Mechanism: The aminooxy nitrogen attacks the aldehyde carbonyl.[1][2] This reaction is slow

at neutral pH but is catalyzed significantly by aniline at slightly acidic pH (4.5–6.0).

Aniline-Catalyzed Oxime Ligation Protocol
Reagents:

Component A: Aminooxy-Ligand (Salt form from Phase 1, Step 3).

Component B: Aldehyde-Functionalized Warhead (1.0 - 1.2 eq).

Catalyst: Aniline (100 mM final concentration) or p-phenylenediamine (more potent, 10 mM).

[2]

Buffer: 0.1 M Na Acetate/Acetic Acid (pH 4.5) OR DMSO/PBS (pH 6.0).

Step-by-Step:

Dissolution: Dissolve Component A and Component B in DMSO to a concentration of 50–

100 mM.

Mixing: Dilute into the reaction buffer (typically 1:1 DMSO:Buffer to ensure solubility). Final

reactant concentration should be 10–20 mM.[3]

Catalysis: Add Aniline stock to reach 100 mM.

Incubation: Stir at Room Temperature for 2–12 hours.

QC Check: Monitor LC-MS.[3][2] The product mass will be

(loss of

).

Purification: Direct injection onto Prep-HPLC (Reverse Phase C18). The oxime is stable in

standard acidic mobile phases (Water/MeCN + 0.1% TFA).
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Quality Control & Validation
Chemical Validation (LC-MS & NMR)

H-NMR Signature: The oxime proton (

) is diagnostic.

Shift: Look for a singlet or triplet (depending on adjacent protons) in the 6.8 – 7.8 ppm

region. This confirms the ligation.

Isomers: Oximes exist as E/Z isomers. You may see two peaks in HPLC or split signals in

NMR. This is normal and usually does not affect biological degradation efficiency, but

should be noted.

Biological Validation (Ternary Complex)
Before running degradation assays, validate the linker's ability to support ternary complex

formation.

Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Setup: Fluorophore-tagged E3 Ligase + Terbium-tagged Target Protein + PROTAC.

Expectation: A bell-shaped curve (Hook effect) indicates successful ternary complex

formation.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield in Ligation pH too high (>7.0)

Adjust pH to 4.5–5.0 or

increase Aniline conc. to 200

mM.

Precipitation Poor solubility of warhead

Increase DMSO content to

70%; use p-phenylenediamine

(requires less conc.).

Over-alkylation (Step 2) Unprotected
Ensure N-Boc protection was

successful and pure before

Mitsunobu.

Hydrolysis of Oxime Extreme acidic storage

Store final PROTAC as a solid

or in neutral DMSO. Avoid

storing in 1% TFA for weeks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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